molecular formula C24H33N3O4S B2445176 2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 946241-04-9

2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2445176
CAS No.: 946241-04-9
M. Wt: 459.61
InChI Key: UHKPGOYQPASXMH-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a high-purity synthetic compound intended for research and development applications. This complex molecule features a benzenesulfonamide core, a structural motif found in compounds with diverse biological activities . Its integrated tetrahydroquinoline and pyrrolidine groups make it a molecule of significant interest for medicinal chemistry research and early-stage pharmacological investigation. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. Applications & Research Value: This product is designed for laboratory research purposes only. Potential areas of investigation include, but are not limited to, exploring structure-activity relationships (SAR), screening for novel biological activities, and studying molecular interactions in biochemical assays. It serves as a crucial tool for scientists in drug discovery and chemical biology. Important Notice: This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary Safety Data Sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4S/c1-26-12-6-7-18-15-19(8-10-21(18)26)22(27-13-4-5-14-27)17-25-32(28,29)24-16-20(30-2)9-11-23(24)31-3/h8-11,15-16,22,25H,4-7,12-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKPGOYQPASXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups that may contribute to its biological activity:

  • Dimethoxy Group : The presence of methoxy groups can enhance lipophilicity and influence receptor interactions.
  • Tetrahydroquinoline Moiety : This structure is often associated with neuroactive properties.
  • Pyrrolidine Ring : Known for its role in various pharmacological activities.

Molecular Formula and Weight

ComponentMolecular FormulaMolecular Weight
2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamideC22H30N2O4S402.56 g/mol

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of tetrahydroquinoline have been reported to possess significant antibacterial and antifungal activities. A study indicated that compounds with increased lipophilicity often demonstrate enhanced antibacterial effects .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that the compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), similar to other tetrahydroquinoline derivatives .

Neuroprotective Effects

The tetrahydroquinoline structure is linked to neuroprotective effects. In a case study involving a related compound, it was found that it could prevent neuronal cell death induced by oxidative stress . This suggests potential applications in treating neurodegenerative conditions.

Study 1: Antimicrobial Efficacy

In vitro tests were conducted on various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited moderate to strong antibacterial activity, with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 64 µg/mL .

Study 2: Cholinesterase Inhibition

In a comparative study of various compounds, the target compound showed an IC50 value of 45 µM against BChE, indicating a promising potential for further development as a therapeutic agent for cognitive disorders .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. The results indicated favorable interactions with both AChE and BChE active sites, suggesting that modifications could enhance potency against these targets .

ADME Properties

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is critical for drug development. Preliminary analyses suggest that the compound has good oral bioavailability due to its lipophilic nature and moderate molecular weight .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, the synthesis of novel sulfonamide compounds has led to the discovery of agents with significant antitumor activity. The structure-activity relationship (SAR) studies indicate that modifications in the sulfonamide backbone can enhance efficacy against various cancer cell lines .

Case Study:
A series of sulfonamide derivatives were synthesized and evaluated for their anticancer properties. Among these, specific compounds demonstrated potent activity against human cancer cell lines, suggesting that the incorporation of the tetrahydroquinoline structure may contribute to increased cytotoxicity .

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. The compound has shown promise in preliminary studies indicating effectiveness against certain bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis, a pathway critical for bacterial growth and replication .

Case Study:
In one study, derivatives similar to 2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide were tested against a panel of bacteria. Results indicated that modifications to the sulfonamide group could lead to enhanced antimicrobial activity, highlighting the importance of structural variations in developing new antibiotics .

Drug Design and Development

The compound's unique structure makes it a valuable scaffold for drug design. Its ability to interact with multiple biological targets allows for the development of multi-target drugs that may be more effective than traditional single-target therapies.

Structure-Based Drug Design

Utilizing computational methods such as molecular docking can help predict how this compound interacts with various biological targets. This approach can streamline the drug development process by identifying promising candidates for further synthesis and testing .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The dimethoxy-substituted benzene ring undergoes electrophilic substitution at activated positions (para/meta to electron-donating groups). Key reactions include:

Reaction TypeConditionsProducts/OutcomesSource
Nitration HNO₃/H₂SO₄, 0–5°CNitro group addition at C3/C4
Sulfonation H₂SO₄/SO₃, refluxSulfonic acid derivative
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Halogenation at C4 (meta to OCH₃)
  • The 2,5-dimethoxy groups activate the ring, directing substituents to positions C3 and C4 .

  • Example: Nitration yields a 3-nitro-2,5-dimethoxybenzenesulfonamide intermediate.

Sulfonamide Group Reactivity

The sulfonamide (–SO₂NH–) group participates in hydrolysis , alkylation , and acylation :

Reaction TypeReagents/ConditionsProductsSource
Hydrolysis H₂O/H⁺ or OH⁻, heatSulfonic acid + amine
Alkylation R-X (alkyl halide), K₂CO₃N-alkylated sulfonamide
Acylation RCOCl, pyridineN-acylated sulfonamide
  • Hydrolysis under acidic conditions cleaves the S–N bond, yielding 2,5-dimethoxybenzenesulfonic acid and the corresponding amine .

  • Acylation with benzoyl chloride forms N-benzoyl derivatives , enhancing lipophilicity .

Nucleophilic Substitution at Pyrrolidine and Tetrahydroquinoline

The pyrrolidine and tetrahydroquinoline moieties undergo ring-opening or functionalization :

Reaction TypeReagentsOutcomesSource
Ring alkylation CH₃I, NaHN-methylpyrrolidinium salts
Oxidation mCPBA (meta-chloroperbenzoic acid)Pyrrolidine N-oxide
Reduction H₂/Pd-CTetrahydroquinoline → decahydroquinoline
  • Oxidation of pyrrolidine forms N-oxide derivatives , altering electronic properties .

  • Reduction of tetrahydroquinoline’s unsaturated bonds increases saturation, modifying pharmacokinetics.

Oxidation and Redox Reactions

The tetrahydroquinoline core is susceptible to oxidative degradation :

Reaction TypeConditionsProductsSource
Aromatic oxidation KMnO₄, H₂O, heatQuinoline-6-carboxylic acid
N-demethylation HONO (nitrous acid)Secondary amine derivative
  • Demethylation of the 1-methyl group on tetrahydroquinoline generates a secondary amine, enabling further derivatization.

Coupling Reactions

The compound serves as a scaffold for cross-coupling (e.g., Suzuki-Miyaura):

Reaction TypePartnersCatalysts/ConditionsSource
Suzuki coupling Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DME
  • Coupling at the tetrahydroquinoline’s C6 position introduces aryl/heteroaryl groups .

Stability Under Physiological Conditions

The compound’s stability in biological systems is pH-dependent:

ConditionObservationsSource
Acidic (pH < 3) Sulfonamide hydrolysis
Neutral (pH 7.4) Stable (t₁/₂ > 24 h)
Basic (pH > 9) Degradation via N–S bond cleavage

Key Research Findings

  • Synthetic Utility : Multi-step syntheses often involve Boc protection/deprotection strategies for the amine groups .

  • Biological Relevance : Modifications at the sulfonamide or tetrahydroquinoline groups enhance enzyme inhibition (e.g., carbonic anhydrase, fXa) .

  • Solubility : The dimethoxy groups improve aqueous solubility (~25 mg/mL in PBS) compared to non-methoxy analogs.

Q & A

How can synthetic conditions for this compound be optimized to improve yield and purity?

Answer:
Optimization requires systematic variation of reaction parameters and characterization of intermediates. Key factors include:

ParameterImpact on SynthesisExample Conditions from Evidence
TemperatureAffects reaction rate and side reactionsReflux at 80–100°C (common in sulfonamide coupling)
pHCritical for nucleophilic substitution stepsMaintain neutral to slightly basic (pH 7–9)
Solvent ChoicePolarity influences reaction efficiencyDichloromethane (DCM) or DMF for solubility
CatalystsAccelerate coupling reactionsTriethylamine or NaHCO₃ as bases

Methodological Approach:

  • Use fractional factorial design to test parameter combinations .
  • Monitor intermediates via TLC and HPLC to assess purity.
  • Final purification via column chromatography with gradient elution .

What advanced techniques are recommended for structural elucidation and validation?

Answer:
A multi-technique approach ensures accuracy:

TechniqueApplicationExample from Evidence
NMR Assign stereochemistry and functional groups¹H/¹³C NMR for methoxy and pyrrolidine protons
X-ray Crystallography Confirm 3D structureSHELX for small-molecule refinement
HRMS Verify molecular formulaESI-HRMS to confirm [M+H]⁺ ions
FT-IR Identify sulfonamide S=O stretchesPeaks at 1150–1350 cm⁻¹

Data Cross-Validation:

  • Overlay experimental and computational spectra (e.g., DFT-calculated IR) to resolve ambiguities .

How can computational methods predict bioactivity and target interactions?

Answer:
Integrate molecular docking and QSAR modeling:

MethodPurposeExample Workflow
Molecular Dynamics Simulate ligand-receptor binding stabilityGROMACS/AMBER for sulfonamide-protein interactions
QSAR Correlate substituents with activityTrain models using IC₅₀ data from analogs
ADMET Prediction Assess pharmacokineticsSwissADME for bioavailability parameters

Case Study:

  • Pyrrolidine and tetrahydroquinoline moieties may enhance blood-brain barrier penetration .

How should researchers resolve contradictions in spectral data during characterization?

Answer:
Contradictions often arise from impurities or dynamic processes:

ScenarioTroubleshooting StrategyEvidence Reference
NMR vs. MS Mismatch Check for isotopic patterns or adductsRepeat MS in negative-ion mode
Unexpected Crystallography Data Re-refine with SHELXL or check for twinning
IR Peaks Misaligned Compare with solid-state vs. solution spectra

Pro Tip:

  • Use variable-temperature NMR to detect conformational exchange .

What strategies validate the compound’s stability under physiological conditions?

Answer:
Design accelerated degradation studies:

ConditionTest ProtocolAnalytical Tools
pH Stability Incubate in buffers (pH 1–9) at 37°CHPLC to monitor degradation products
Thermal Stress Heat at 40–60°C for 72 hoursTGA/DSC for thermal behavior
Oxidative Stress Expose to H₂O₂ or UV lightLC-MS to identify oxidation byproducts

Key Insight:

  • Methoxy groups may enhance oxidative stability compared to halogens .

How can reaction mechanisms for key synthetic steps be elucidated?

Answer:
Combine kinetic studies and isotopic labeling:

TechniqueApplicationExample
Kinetic Profiling Determine rate-determining stepsMonitor intermediate formation via in situ IR
Isotopic Labeling Trace atom migration (e.g., ¹⁸O in sulfonamide)MS analysis of labeled products
DFT Calculations Model transition statesGaussian/MOPAC for energy barriers

Mechanistic Insight:

  • The pyrrolidine group’s steric effects may influence nucleophilic attack efficiency .

What in vitro assays are suitable for initial bioactivity screening?

Answer:
Prioritize target-specific assays:

Assay TypeTargetProtocol from Evidence
Enzyme Inhibition Carbonic anhydrase or kinasesSpectrophotometric monitoring of enzyme activity
Antimicrobial Broth microdilution (MIC determination)Test against Gram+/Gram- bacterial strains
Cytotoxicity MTT assay on cancer cell linesUse HepG2 or MCF-7 cells

Note:

  • Structural analogs with tetrahydroquinoline show DNA intercalation potential .

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